molecular formula C14H10N4OS2 B12314910 N-(6-Methylpyridin-2-yl)-5,9-dithia-1,7-diazatricyclo[6.3.0.0,2,6]undeca-2(6),3,7,10-tetraene-4-carboxamide

N-(6-Methylpyridin-2-yl)-5,9-dithia-1,7-diazatricyclo[6.3.0.0,2,6]undeca-2(6),3,7,10-tetraene-4-carboxamide

Cat. No.: B12314910
M. Wt: 314.4 g/mol
InChI Key: OJSVKQNGMHPIFM-UHFFFAOYSA-N
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Description

N-(6-Methylpyridin-2-yl)-5,9-dithia-1,7-diazatricyclo[6300,2,6]undeca-2(6),3,7,10-tetraene-4-carboxamide is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Methylpyridin-2-yl)-5,9-dithia-1,7-diazatricyclo[6.3.0.0,2,6]undeca-2(6),3,7,10-tetraene-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyridine Ring: The synthesis begins with the formation of the 6-methylpyridine ring through a series of condensation reactions.

    Cyclization: The intermediate compounds undergo cyclization to form the tricyclic core structure.

    Introduction of Sulfur Atoms: Sulfur atoms are introduced through thiolation reactions, which are crucial for forming the dithia and diazatricyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-Methylpyridin-2-yl)-5,9-dithia-1,7-diazatricyclo[6.3.0.0,2,6]undeca-2(6),3,7,10-tetraene-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiols and amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted pyridine derivatives.

Scientific Research Applications

N-(6-Methylpyridin-2-yl)-5,9-dithia-1,7-diazatricyclo[6.3.0.0,2,6]undeca-2(6),3,7,10-tetraene-4-carboxamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes and receptors.

    Industry: The compound is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.

Mechanism of Action

The mechanism of action of N-(6-Methylpyridin-2-yl)-5,9-dithia-1,7-diazatricyclo[6.3.0.0,2,6]undeca-2(6),3,7,10-tetraene-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-Methylpyridin-2-yl)-5,9-dithia-1,7-diazatricyclo[6.3.0.0,2,6]undeca-2(6),3,7,10-tetraene-4-carboxamide
  • 7,7-bis[(4E)-11-bromoundec-4-en-1-yl]-3,11-dithia-7-germatricyclo[6.3.0.0^ {2,6}]undeca-1(8),2(6),4,9-tetraene
  • Tricyclo[6.3.0.0(2,4)]undec-8-ene, 3,3,7,11-tetramethyl-

Uniqueness

N-(6-Methylpyridin-2-yl)-5,9-dithia-1,7-diazatricyclo[6300,2,6]undeca-2(6),3,7,10-tetraene-4-carboxamide stands out due to its unique tricyclic structure and the presence of both sulfur and nitrogen atoms, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H10N4OS2

Molecular Weight

314.4 g/mol

IUPAC Name

N-(6-methylpyridin-2-yl)-5,9-dithia-1,7-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7,10-tetraene-4-carboxamide

InChI

InChI=1S/C14H10N4OS2/c1-8-3-2-4-11(15-8)16-12(19)10-7-9-13(21-10)17-14-18(9)5-6-20-14/h2-7H,1H3,(H,15,16,19)

InChI Key

OJSVKQNGMHPIFM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC3=C(S2)N=C4N3C=CS4

Origin of Product

United States

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